molecular formula C20H15N3O3 B2675225 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea CAS No. 1203386-49-5

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea

Cat. No. B2675225
CAS RN: 1203386-49-5
M. Wt: 345.358
InChI Key: AKZURFBAZQJEFO-UHFFFAOYSA-N
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Description

This compound is a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent . It’s also related to cardiovascular preparations used to treat arteriosclerosis .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of dopamine D2 receptor antagonists . Another method involves the use of dibenzoxazepines . The exact synthesis process can vary depending on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular formula of the compound is C13H9NO2 . The molecular weight is 211.22 . More detailed structural analysis would require specific experimental data .


Chemical Reactions Analysis

The compound is known to be a selective inhibitor of the Dopamine D2 receptor . It’s also used as a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent . More detailed reaction analysis would require specific experimental data .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.22 . More detailed physical and chemical property analysis would require specific experimental data .

Mechanism of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it useful in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h1-12H,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZURFBAZQJEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea

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